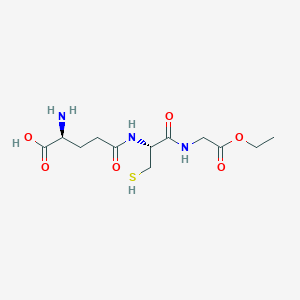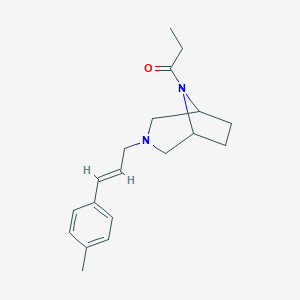
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane, also known as PTTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTA is a bicyclic compound that belongs to the class of diazabicyclooctanes and has a unique structure that makes it an attractive candidate for research.
作用機序
The mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play a crucial role in cellular signaling.
生化学的および生理学的効果
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane can inhibit the growth of cancer cells and induce apoptosis. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its unique structure, which makes it an attractive candidate for research in various fields. However, one of the limitations of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based materials with unique properties. Another area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane and its potential applications in different fields.
合成法
The synthesis of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that includes the reaction of 2,5-dimethylpyrrole with acrylonitrile to form a pyrrole-nitrile intermediate. This intermediate is then reacted with propionic anhydride to obtain the propionylated pyrrole-nitrile. The final step involves the reaction of the propionylated pyrrole-nitrile with p-tolylmagnesium bromide to obtain 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane.
科学的研究の応用
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a catalyst for various chemical reactions.
特性
CAS番号 |
1640-65-9 |
|---|---|
製品名 |
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-[3-[(E)-3-(4-methylphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+ |
InChIキー |
ACVZDRAEFXHPNR-SNAWJCMRSA-N |
異性体SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=C(C=C3)C |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
正規SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
同義語 |
3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
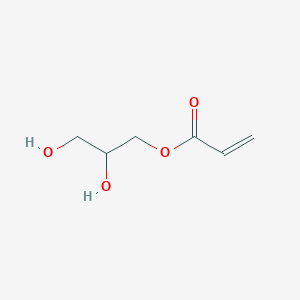
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
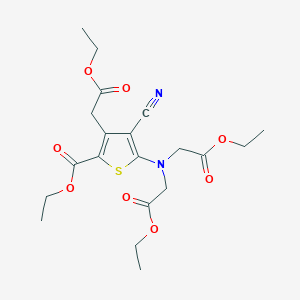
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
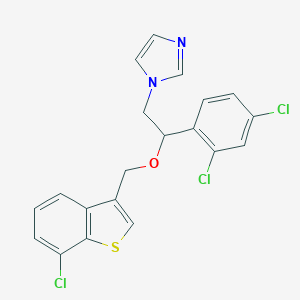
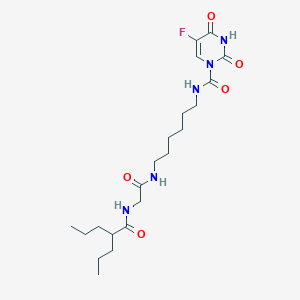
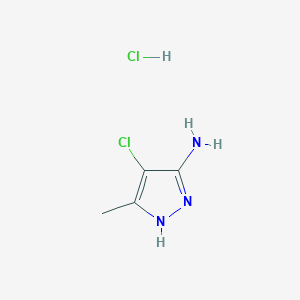
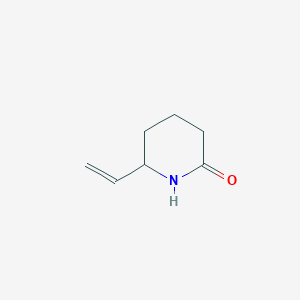
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
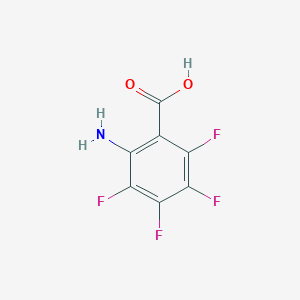
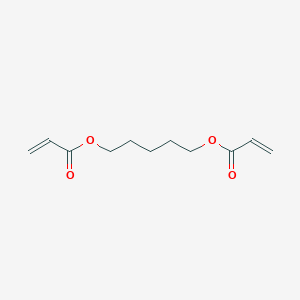
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
